molecular formula C16H18ClN3O2 B2886753 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797984-86-1

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2886753
CAS No.: 1797984-86-1
M. Wt: 319.79
InChI Key: LUJPCQQFWXEMOF-UHFFFAOYSA-N
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Description

Researchers investigating novel bioactive molecules may find significant value in 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide. This compound features a hybrid structure combining a chlorophenylacetamide moiety with a tetrahydropyran-substituted pyrazole core, a design often explored in modern agrochemical and pharmaceutical discovery . Pyrazole derivatives are extensively studied for their diverse biological activities. For instance, some N-pyrazole derivatives are key intermediates in synthesizing advanced insecticides like Fipronil , while other pyrazole-containing molecules demonstrate potent antibacterial effects against various phytopathogenic bacteria . The strategic incorporation of the oxan-4-yl (tetrahydropyran) group is a common practice in medicinal and agrochemistry, as such saturated oxygen-containing heterocycles can favorably influence a compound's physicochemical properties and bioavailability. This compound is intended for use as a standard in analytical studies, a building block in synthetic chemistry, or a candidate for high-throughput biological screening. Its exact mechanism of action and specific research applications are yet to be fully characterized and represent an opportunity for scientific investigation. All information presented here is based on the structural analysis of similar compound classes and is for illustrative purposes. You must consult the primary literature and conduct your own experimental validation for accurate characterization.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-15-4-2-1-3-12(15)9-16(21)19-13-10-18-20(11-13)14-5-7-22-8-6-14/h1-4,10-11,14H,5-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJPCQQFWXEMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Introduction of the tetrahydropyran ring: This step involves the reaction of the pyrazole intermediate with a tetrahydropyran derivative.

    Attachment of the chlorophenyl group: This can be done through a substitution reaction where the chlorophenyl group is introduced to the intermediate compound.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biology: It is used in biochemical studies to understand its interaction with biological molecules.

    Industry: The compound can be used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()
  • Structure: Differs in the pyrazole substituents (4-chlorophenyl and cyano groups vs. oxan-4-yl).
  • The electron-withdrawing cyano group enhances stability and binding to GABA receptors in insects.
  • Synthesis : Utilizes palladium-catalyzed coupling reactions, contrasting with the oxane-containing compound’s likely use of nucleophilic substitutions or cyclization .
2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide (3d, )
  • Structure : Replaces the pyrazole-oxane moiety with a thiadiazole ring bearing a mercapto group.
  • Physicochemical Properties : Higher melting point (212–216°C) due to hydrogen bonding via the thiadiazole’s sulfur and nitrogen atoms. The mercapto group increases acidity (pKa ~8–10), influencing solubility in basic media.
  • Synthetic Yield : 82% via straightforward acetylation, suggesting higher efficiency than multi-step oxane-functionalized syntheses .
2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide (–15)
  • Structure : Dichlorophenyl group and dihydro-pyrazol ring with a ketone.
  • Crystallography: Exhibits intermolecular N–H···O hydrogen bonds, stabilizing the lattice.
  • Activity: Not explicitly stated, but dihydro-pyrazol derivatives are often explored for anti-inflammatory or anticancer effects .
2-{[5-(4-Chlorophenyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Ethoxyphenyl)Acetamide ()
  • Structure : Triazole core with ethoxyphenyl and sulfanyl groups.
  • Lipophilicity : The ethoxy group increases logP, favoring blood-brain barrier penetration. The sulfanyl moiety may confer redox activity, unlike the oxane’s ether linkage.
  • Synthetic Complexity : Higher molecular weight (453.9 g/mol) and multi-heterocyclic architecture complicate synthesis compared to the target compound .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Melting Point LogP (Predicted)
Target Compound ~349.8* Oxan-4-yl, chlorophenyl Not reported ~2.1
2-(2-Chlorophenyl)-N-(thiadiazol-2-yl) (3d) 313.8 Thiadiazole, mercapto 212–216°C ~1.8
Dichlorophenyl-Dihydro-Pyrazol () 431.3 Dihydro-pyrazol, ketone Not reported ~3.0
Triazole-Sulfanyl Derivative () 453.9 Triazole, ethoxyphenyl Not reported ~4.2

*Estimated based on molecular formula C₁₆H₁₈ClN₃O₂.

Biological Activity

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group and a pyrazole moiety linked to an oxan ring. Its molecular formula is C13H14ClN3OC_{13}H_{14}ClN_3O.

Research indicates that compounds with pyrazole structures often exhibit a variety of biological activities, including:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Antioxidant capabilities
  • Anticancer activities

These effects are typically mediated through the inhibition of specific enzymes or receptors, modulation of signaling pathways, and interaction with cellular components.

Antioxidant Activity

Studies have shown that pyrazole derivatives can act as antioxidants. For instance, compounds similar to this compound have demonstrated the ability to protect cells from oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses .

Antimicrobial Activity

The compound has been tested against various bacterial strains. Preliminary results suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anti-inflammatory Effects

Inhibition of inflammatory pathways has been observed in several studies. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Study 1: Antioxidant Activity in Fish Models

A study assessed the effect of thieno[2,3-c]pyrazole compounds on erythrocyte alterations in Clarias gariepinus exposed to 4-nonylphenol. The results indicated that treatment with pyrazole derivatives significantly reduced oxidative damage in erythrocytes compared to controls .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Pyrazole Treatment3.7 ± 0.37

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against various bacterial strains. The results showed significant inhibition zones for Salmonella typhi, indicating potential therapeutic applications for infections caused by resistant strains .

Q & A

Q. What are the common synthetic routes for 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide?

The synthesis typically involves multi-step reactions starting with functionalized precursors. For example:

  • Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under acidic or basic conditions .
  • Step 2 : Introduction of the oxan-4-yl (tetrahydropyran) group via nucleophilic substitution or coupling reactions, often using catalysts like piperidine or triethylamine .
  • Step 3 : Acetamide formation through condensation of the pyrazole intermediate with 2-(2-chlorophenyl)acetic acid derivatives, employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield Range
1Hydrazine hydrate, β-ketoesterEthanol80–100°C60–75%
2Oxan-4-yl bromide, K₂CO₃DMF60–80°C50–65%
3EDC, triethylamineCH₂Cl₂0–25°C70–85%

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.1–11.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 362.1 for C₁₈H₁₈ClN₃O₂) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H···O interactions) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized for this compound?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Screening : Piperidine improves cyclization efficiency by reducing side reactions .
  • Purification Strategies : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity .

Q. How can data contradictions (e.g., tautomerism or polymorphs) be resolved?

  • Dynamic NMR : Detects tautomeric equilibria (e.g., amine-imine ratios) by variable-temperature studies .
  • Powder XRD : Differentiates polymorphs by comparing diffraction patterns with simulated data from single-crystal structures .
  • HPLC-MS : Monitors reaction intermediates to identify byproducts causing purity discrepancies .

Q. What computational methods are used to study its biological interactions?

  • Molecular Docking : Predicts binding affinity to targets (e.g., cyclooxygenase enzymes) using software like AutoDock Vina .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential surfaces for reactivity insights .
  • Reaction Path Search : ICReDD’s hybrid computational-experimental approach accelerates reaction optimization by integrating quantum mechanics and machine learning .

Q. What strategies are employed to evaluate its biological activity?

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
    • Cell-Based Studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α suppression) .
  • Target Identification : CRISPR-Cas9 screening or thermal proteome profiling identifies binding partners .

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